Author: BenchChem Technical Support Team. Date: April 2026
Initiating Analysis Now
I'm currently dissecting the user's request, focusing on the core topic of X-ray crystallography and bond lengths for the specified organic molecule. The content will be a comparison guide format, leveraging experimental data to contrast product performance against alternatives, so I'll be working towards that output format in my processing.
Reframing the Focus
I've shifted gears. "Product performance" was off-base; now it's about comparing analytical techniques for determining bond lengths of organic molecules. My focus is on contrasting Single-Crystal X-ray Diffraction (SCXRD) - the "gold standard" - with DFT computational modeling and NMR/IR spectroscopy as alternatives. I'm tailoring the content to researchers, scientists, and drug development professionals. I'm aiming for an in-depth, self-validating guide with citations, data tables, and experimental protocols.
Mapping the Content
I'm now charting the content flow. I plan to use DOT diagrams to visually represent workflows and logic, using a specific high-contrast color palette, targeting a maximum width of 760px. My aim is to deconstruct the topic. I've chosen 2,5-dimethyl-3,4-diphenylcyclopentadienone, searching for X-ray crystallography data. I will query "2,5-dimethyl-3,4-diphenylcyclopentadienone X-ray crystallography bond lengths." The focus remains SCXRD versus DFT for determining bond lengths in conjugated systems.
Defining the Key Molecule
I've zeroed in on the molecule: 2,5-dimethyl-3,4-diphenylcyclopentadienone, frequently handled as its dimer (CAS 38883-84-0). I'm framing a Comparison Guide for researchers and drug development experts. My focus right now is on comparing Single-Crystal X-ray Diffraction with other methods.
Comparing Diffraction Methods
I'm now comparing Single-Crystal X-ray Diffraction (SCXRD) with Density Functional Theory (DFT) for the structural analysis. Search results are providing relevant examples. One paper by McGlinchey et al. discusses a relevant organometallic complex. Several results highlight Diels-Alder dimer formation and cracking, and also DA reactions of the molecule. I'm structuring the comparison guide now.
Refining the Comparison Points
I'm now clarifying the parameters for comparison. I've framed SCXRD, specifically modern microfocus systems, as the key technology. I'll compare it against DFT modeling and NMR spectroscopy. I'm focusing on their use in elucidating the structure of 2,5-dimethyl-3,4-diphenylcyclopentadienone, which presents a challenge due to its propensity to dimerize. I'll need to discuss the "cracking" process.
Drafting the Comparison Guide
I'm now ready to begin composing the Comparison Guide. I'm focusing on contrasting methods for determining structural parameters, specifically bond lengths and planarity, for 2,5-dimethyl-3,4-diphenyl-cyclopentadienone derivatives. I aim for clarity and a balanced presentation of the technical aspects.
Analyzing Structural Parameters
I've been thinking about comparing Single-Crystal X-ray Diffraction (SCXRD), Density Functional Theory (DFT) modeling, and NMR spectroscopy for analyzing 2,5-dimethyl-3,4-diphenyl-cyclopentadienone. The compound's dimer form and required cracking are key considerations. I'm focusing on bond lengths (C=O, C=C, C-C) in the cyclopentadienone core and their sensitivity to phenyl ring twisting, alongside the anti-aromatic nature. I am thinking the guide's structure will include an introduction and comparison of SCXRD and DFT methods.
Refining the Workflow Diagram
I'm now focusing on refining the Graphviz DOT diagram for the workflow. It needs to clearly show the process from the dimer to monomer, and then to SCXRD or DFT analysis. I'm carefully considering color choices and ensuring adherence to the strict contrast rules for the visualization. The diagram will now include NMR/IR's role, as an indirect alternative for assessing bulk purity and functional groups.
Visualizing the Workflow
I'm now integrating color-coding and contrast rules into the Graphviz DOT diagram. I've chosen a palette to represent each step, using distinct colors for the nodes and adhering to strict contrast rules. For example, "#4285F4" (blue) nodes have white text and "#F1F3F4" (light gray) nodes have dark gray text, making the diagram more readable. The diagram includes nodes for the dimer, cracking, monomer, SCXRD, and DFT steps, and emphasizes bond length and torsion angle comparison.
Developing the Visualization
I'm now implementing the latest workflow diagram incorporating color contrast, after reviewing my notes on the earlier diagram. The graph is now set with a white background and dark gray edges. I've included the steps from dimer to monomer and then to SCXRD or DFT analysis. I've also incorporated specific data, including bond lengths and torsion angles to be included in the comparison table. I'm focusing on clarity of the visualization, especially to align with contrast rules.
Incorporating Literature Data
I'm now integrating data from "yl Complexes of Tetracyclone and 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone" into my analysis. I'm focusing on structural insights from X-ray crystallography and NMR. I'm carefully reviewing the provided URLs for specific information to enhance the completeness of my comparison.
Synthesizing the Narrative
I'm now integrating information from recent literature, including an explanation of why bond lengths in cyclopentadienones are important. I'm focusing on the molecule's anti-aromaticity, and the resulting distortion (bond localization and phenyl ring twisting) that SCXRD can measure, crucial for understanding Diels-Alder reactivity. I have identified a critical aspect of how we will tie all the data together.
Outlining the Comparison Document
Structuring the Protocols
I'm now focusing on detailing the methodologies, emphasizing self-validating steps. This includes explaining the rationale behind experimental choices, like refluxing in diphenyl ether and using Mo-Kα radiation. The protocols will incorporate TLC/NMR checks to validate each step, ensuring a robust, reliable workflow. I'll summarize quantitative data in tables with in-text citations ([1], [2], etc.) linked to a numbered reference list. I'm carefully drafting the Graphviz DOT code.
Refining the Workflow Diagram
I'm now integrating Graphviz code for the workflow diagram. I'm focusing on defining node attributes such as color, font, and penwidth, for the diagram. I've considered colors and contrast to enhance clarity, and added labels for each node for the process steps. I am adding a caption for the diagram. The diagram clearly depicts the dimer, the cracking process, monomer, and the comparison of SCXRD and DFT methods.
Detailing the Crystallization
I'm now detailing the crystallization process and SCXRD acquisition steps in the experimental section. I've broken down dimer cracking, emphasizing the retro-Diels-Alder reaction and the use of high-boiling solvents like diphenyl ether or toluene under pressure. I'm focusing on validating the monomer formation with TLC or IR (conjugated ketone stretch at ~1699 cm⁻¹). I'm describing crystal growth through slow cooling or vapor diffusion and the SCXRD procedure using Mo-Kα radiation at 100 K. I'm also refining a table for the guide that will now contain values for the data acquired.
Explaining the Discrepancies
I'm now detailing the "Why" section, focusing on the differences between SCXRD and DFT results. Specifically, I'm examining how older DFT functionals, like B3LYP, struggle with steric repulsion and medium-range dispersion, especially concerning the methyl and phenyl groups. The solid-state packing in SCXRD constrains phenyl torsion, leading to localized bonds and revealing the molecule's anti-aromatic nature. I am thinking this is the key to reconciling the analytical methods.
Integrating Citations Now
I'm now integrating the references, aiming for smooth integration within the text while adhering to the citation format. I'm focusing on weaving in details from relevant articles, particularly those discussing cyclopentadienone dimers and the use of retro-Diels-Alder reactions. I'm carefully connecting structural features like typical bond lengths of conjugated cyclopentadienones, the anti-aromaticity, and bond localization [3], and the dimer's cracking and structural features. My goal is to create a seamless narrative supporting my analysis of the methods.
Refining the Citations
I'm now integrating the citations using the [INDEX] format as required. I'm focusing on ensuring consistency and accuracy with the references. I'm using for Diels-Alder, and for related compounds, and for cyclopentadienone anti-aromaticity, as the core references. My goal is to clearly link the cited references to the text.
Analyzing the Synthesis
I'm now detailing the experimental section. I'm focusing on the synthesis of 2,5-dimethyl-3,4-diphenylcyclopentadienone and the dimerization process. I'll describe how the molecule is synthesized, which involves the retro-Diels-Alder reaction under specific conditions. I will explain the dimerization process, driven by the molecule's anti-aromaticity, and detail how we will analyze structural features. I will carefully detail the methods I use to prepare samples for SCXRD and DFT analysis. I am planning on adding a workflow diagram to this section.
Elaborating the Synthesis Details
I'm expanding the synthesis section to thoroughly describe sample preparation for SCXRD and DFT analysis. I'm clarifying the crucial retro-Diels-Alder reaction, emphasizing the need for high-boiling solvents like diphenyl ether or toluene to induce cracking. I'm focusing on validating monomer formation via TLC or IR, citing the carbonyl stretch at ~1699 cm⁻¹ as key. I'll describe crystallization methods (slow cooling, vapor diffusion) to get suitable crystals for SCXRD, and I'll include details about data acquisition at 100 K.
Comparing the Methodologies
I'm now diving into the comparative analysis, specifically focusing on how SCXRD captures solid-state torsion angles and bond localization due to crystal packing, which DFT struggles to predict accurately without complex solid-state modelling. NMR provides time-averaged information in solution. I'm focusing on contrasting this with the structural insights attainable from X-ray diffraction, which are currently being compared.
Visualizing the Comparison Data
I'm now focusing on integrating the quantitative data table directly into the comparison. I'm prioritizing the presentation of structural parameters—bond lengths and torsion angles—derived from SCXRD, DFT, and NMR. I'm emphasizing that SCXRD provides empirical values at 100K. The key to the analysis lies in highlighting the differences in the C=O bond, C=C bond, phenyl torsion and the overall ring character as a result of the anti-aromaticity.
Refining the SCXRD Details
I'm currently finalizing the SCXRD data acquisition section, now incorporating specific parameters. I'm focusing on providing a step-by-step procedure for crystal growth, emphasizing slow cooling to obtain defect-free crystals and detailing the Mo-Kα radiation data acquisition at 100K. I am also planning on adding a flow chart for this portion of the analysis.
Detailing the SCXRD Protocol
I'm currently finalizing the SCXRD procedure for the comparison guide. I'm focusing on the experimental details of crystal mounting and data acquisition. I'll describe selecting the crystal, mounting on a MiTeGen loop with perfluoropolyether oil, and immediately transferring it to a 100 K nitrogen cold stream to minimize thermal vibrations. I'll include data collection with Mo-Kα radiation to resolve localized bonds, and direct method structure solution and anisotropic refinement.
Elaborating the Analysis
I'm now diving deep into why SCXRD provides key insights into the cyclopentadienone's structure. Solid-state constraints revealed via SCXRD show how this anti-aromaticity drives the bond localization and phenyl torsion. The goal is to provide quantitative comparisons between the structural parameters derived from SCXRD and those obtained from DFT.
Comparing Solid-State Analysis
I'm now focusing on the crucial solid-state analysis. I'm noting how the steric bulk in the cyclopentadienone derivative induces a large torsion angle, and the resulting bond localization. The goal is to highlight the importance of solid-state X-ray diffraction, which provides empirical data, compared to gas-phase DFT calculations that artificially flatten the molecule. I'm focusing on why these effects are so important to the reactivity of this class of molecules.
Comparing the Data
I'm now comparing the data, specifically structural insights from SCXRD and those from regarding bond lengths and phenyl torsion. I'm focusing on highlighting the discrepancies between SCXRD's empirical observations and the results from DFT calculations. I'm linking these solid-state features to the molecule's anti-aromaticity, and the insights they bring.
Revising the Workflow Diagram
I'm revisiting the Graphviz DOT code to integrate the recent addition of cyclopentadiene photoinduced click chemistry. I am incorporating new nodes and edges into the existing flow diagram to reflect the integration of this new process. I will ensure color contrast and legibility, now considering how the photo-click chemistry interacts with the core Diels-Alder chemistry I've already examined.